6-Methoxy-4-methylcoumarin
Overview
Description
6-Methoxy-4-methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
Target of Action
6-Methoxy-4-methylcoumarin is a derivative of coumarin, a class of phenolic compounds ubiquitously present in plant life Coumarins are known for their broad spectrum of physiological effects , suggesting that this compound may interact with multiple targets in the body.
Mode of Action
It’s known that coumarins have a conjugated system with excellent charge and electron transport properties . This property allows them to interact with various biological targets, leading to a range of physiological effects. For instance, a study found that 6-methylcoumarin activated the MITF expression in B16F10 cells, suggesting it increases the expressions of tyrosinase, TRP-1, and TRP-2 via MITF mediation, leading to melanogenesis .
Biochemical Pathways
Coumarins are known to have antioxidant activity , suggesting they may interact with pathways related to oxidative stress. They can scavenge free radicals, which are reactive species bearing an unpaired electron and are constantly being produced in living bodies .
Pharmacokinetics
It’s known that the bioavailability of coumarin in humans is less than 5% as most of it is converted into 7-hydroxycoumarin after glucuronidation . This could suggest that this compound may have similar pharmacokinetic properties.
Result of Action
Given that coumarin-based compounds are excellent candidates for novel medicinal molecules , it’s plausible that this compound may have beneficial effects at the molecular and cellular level.
Action Environment
The action environment of this compound is likely to be influenced by various factors, including the presence of other compounds, pH, temperature, and the specific biological environment in which it is present. For instance, coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . This suggests that the action, efficacy, and stability of this compound may be influenced by these factors.
Biochemical Analysis
Cellular Effects
Coumarin derivatives have been shown to affect various mammalian cellular systems due to their antioxidant activity . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Coumarin derivatives have been shown to bind metal ions and treat tumors in various ways . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Coumarin derivatives have been used in various pharmacological applications, and their effects can vary with dosage
Metabolic Pathways
Coumarins are known to be metabolized by hydroxylation at various positions
Preparation Methods
The synthesis of 6-Methoxy-4-methylcoumarin typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials are 4-methylresorcinol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
6-Methoxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
6-Methoxy-4-methylcoumarin has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: In biological research, this compound is used to study enzyme activities, particularly those involving cytochrome P450 enzymes.
Medicine: This compound has potential therapeutic applications, including its use as an antioxidant and antimicrobial agent.
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and optical brighteners.
Comparison with Similar Compounds
6-Methoxy-4-methylcoumarin can be compared with other coumarin derivatives, such as:
4-Methylcoumarin: Lacks the methoxy group at the 6-position, resulting in different chemical and biological properties.
6-Hydroxy-4-methylcoumarin: The hydroxyl group at the 6-position provides different reactivity and potential biological activities compared to the methoxy group.
7-Methoxy-4-methylcoumarin: The position of the methoxy group affects the compound’s fluorescence and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-methoxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-11(12)14-10-4-3-8(13-2)6-9(7)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPIBWCWOQBEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279235 | |
Record name | 6-Methoxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6295-35-8 | |
Record name | 6295-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-Methoxy-4-methylcoumarin used in endocannabinoid research?
A: While this compound itself doesn't directly interact with endocannabinoid targets, its derivatives, particularly esters like arachidonoyl, 7-hydroxy-6-methoxy-4-methylcoumarin ester (AHMMCE), serve as valuable fluorogenic substrates for studying enzymes like Monoacylglycerol lipase (MGL) and α/β-hydrolase domain 6 (ABHD6) [, ]. These enzymes play crucial roles in regulating levels of 2-arachidonoylglycerol (2-AG), a key endocannabinoid.
Q2: How does AHMMCE help in studying these enzymes?
A: AHMMCE mimics the structure of natural substrates of MGL and ABHD6. Upon enzymatic cleavage, the 7-hydroxy-6-methoxy-4-methylcoumarin moiety is released, resulting in a detectable fluorescent signal [, ]. This allows researchers to monitor enzyme activity in real-time and determine kinetic parameters like Km and Vmax, providing insights into enzyme function and potential inhibitor screening.
Q3: Has the impact of structural modifications on AHMMCE been studied?
A: Research on ABHD6 utilized a truncated variant lacking a portion of the N-terminal transmembrane domain. This modification significantly impaired the enzyme's ability to hydrolyze AHMMCE, suggesting that specific regions within ABHD6 are crucial for interaction with the substrate and catalytic activity [].
Q4: What are the advantages of using fluorogenic substrates like AHMMCE in this field?
A4: Fluorogenic substrates offer several advantages:
- High Sensitivity: The fluorescent signal allows for the detection of even small amounts of enzymatic activity [].
- Real-time Monitoring: Researchers can follow the reaction progress in real-time, enabling detailed kinetic studies [].
- Amenable to High-Throughput Screening: These substrates are ideal for screening large libraries of compounds to identify potential enzyme inhibitors [].
Q5: What is the significance of having a large-scale production method for human MGL?
A: Researchers successfully expressed recombinant human MGL in E. coli and purified it with high yield []. This breakthrough enables:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.